![molecular formula C20H15N3O2 B2704812 2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide CAS No. 1424355-48-5](/img/structure/B2704812.png)
2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide” is a complex organic compound. It is a derivative of furo[3,2-c]pyridine . The compound is likely to have a complex structure due to the presence of multiple functional groups including a cyano group, a furan ring, a pyridine ring, and an amide group.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, some [3,2 -c ]pyridine derivatives were synthesized from furan-2-carbaldehyde under the Perkin’s conditions . The obtained acid was converted to the corresponding azide, which was then cyclized to give furo[3,2- c ]pyridin-4(5 H )-one . The reaction of pyridone with phosphorus oxychloride rendered the chloroderivative, which was treated in the condition of Suzuki coupling reaction with boronic acid to give 4-phenylfuro[3,2- c ]pyridine .Chemical Reactions Analysis
The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive groups. For instance, the cyano group can undergo reactions such as hydrolysis, reduction, and nucleophilic addition. The furan ring can undergo electrophilic aromatic substitution reactions, and the amide group can participate in reactions such as hydrolysis and condensation .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For example, Strizhenko et al. (2020) demonstrated the use of related cyano and furan compounds in the synthesis of polyfunctional enaminonitriles, precursors to pyrazoles and annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines (Strizhenko, Vasil’ev, Suponitsky, & Sheremetev, 2020). These compounds have potential applications in material science and pharmaceutical development.
Imaging of Microglia
Another significant application is in the imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), as demonstrated by Horti et al. (2019). They developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which can be used for imaging reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo (Horti et al., 2019). This application is critical for understanding neuroinflammation's role in various neuropsychiatric disorders.
Chemical Transformations and Reactions
The chemical versatility of compounds similar to "2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide" allows for their use in diverse chemical reactions. Shiotani and Taniguchi (1996) explored the cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, demonstrating the compound's utility in generating derivatives with potential biological activity (Shiotani & Taniguchi, 1996).
Potential Antiprotozoal Agents
Compounds containing furan and pyridine units have been studied for their antiprotozoal properties. For instance, Ismail et al. (2004) synthesized derivatives showing strong DNA affinities and in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Orientations Futures
The future directions for research on “2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide” could include further exploration of its synthesis, characterization, and potential applications. Given the antimicrobial activity of similar compounds , it could be interesting to investigate the biological activity of this compound. Further studies could also explore its potential uses in various fields such as medicinal chemistry, materials science, and chemical biology.
Propriétés
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-[(4-pyridin-3-ylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-12-18(11-19-4-2-10-25-19)20(24)23-13-15-5-7-16(8-6-15)17-3-1-9-22-14-17/h1-11,14H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUQVVAJSRSYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CNC(=O)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2704729.png)
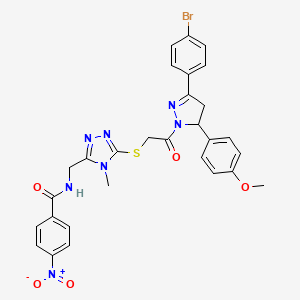
![1-Ethylsulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2704734.png)

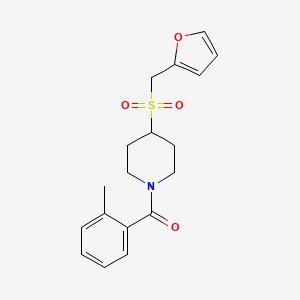
![N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2704739.png)


![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2704743.png)
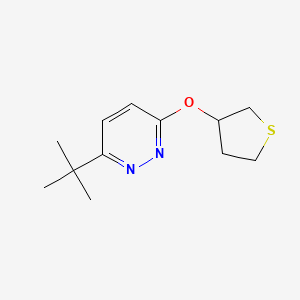
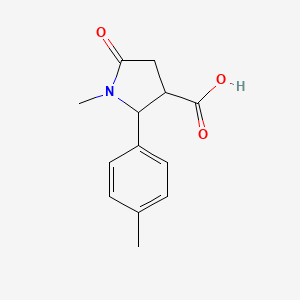
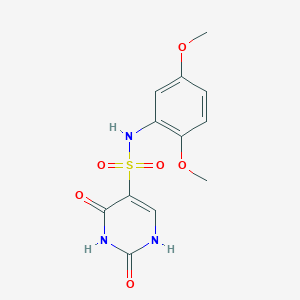
![(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane](/img/structure/B2704751.png)
![5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2704752.png)